

5-Chloro-2-nitrobenzonitrile molecular structure and weight

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Compound of Interest

Compound Name: 5-Chloro-2-nitrobenzonitrile

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Technical Guide: 5-Chloro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-Chloro-2-nitrobenzonitrile**, a key synthetic intermediate in medicinal chemistry and materials science. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis and subsequent use, and relevant safety information.

Molecular Structure and Properties

5-Chloro-2-nitrobenzonitrile is an aromatic compound characterized by a benzene ring substituted with a chloro, a nitro, and a nitrile functional group.

Molecular Formula: $C_7H_3ClN_2O_2$ [1]

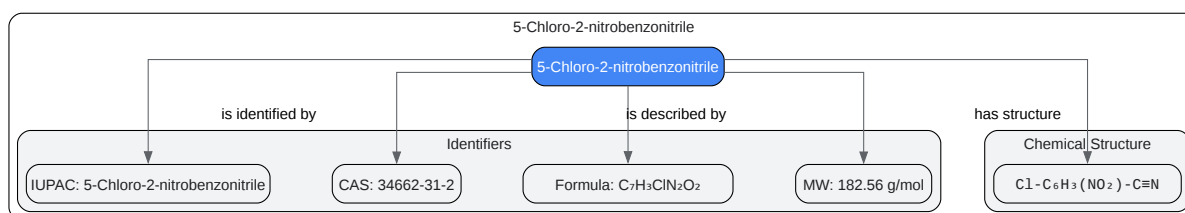
Molecular Weight: 182.56 g/mol [2][3][4]

The key physicochemical and identification data for **5-Chloro-2-nitrobenzonitrile** are summarized in the table below for easy reference.

Property	Value	Reference
IUPAC Name	5-Chloro-2-nitrobenzonitrile	[1]
Synonyms	3-Chloro-6-nitrobenzonitrile, 2-Nitro-5-chlorobenzonitrile	[1]
CAS Number	34662-31-2	[1][2][3]
Appearance	Off-white to yellowish solid/powder	[5]
Melting Point	89-91 °C	[2][3]
Boiling Point	120 °C @ 20 mmHg	[2]
Solubility	Insoluble in water; Soluble in dichloromethane, chloroform	[5]
Molecular Formula	C ₇ H ₃ ClN ₂ O ₂	[1][2]
Molecular Weight	182.56 g/mol	[2][3][4]

Core Chemical Information

The diagram below illustrates the key identifiers and structural formula for **5-Chloro-2-nitrobenzonitrile**.



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Caption: Key identifiers and structural representation.

Experimental Protocols

5-Chloro-2-nitrobenzonitrile is a valuable building block. Below are detailed protocols for its synthesis via a Sandmeyer reaction and its subsequent use in the preparation of quinazoline derivatives.

Synthesis of 5-Chloro-2-nitrobenzonitrile via Sandmeyer Reaction

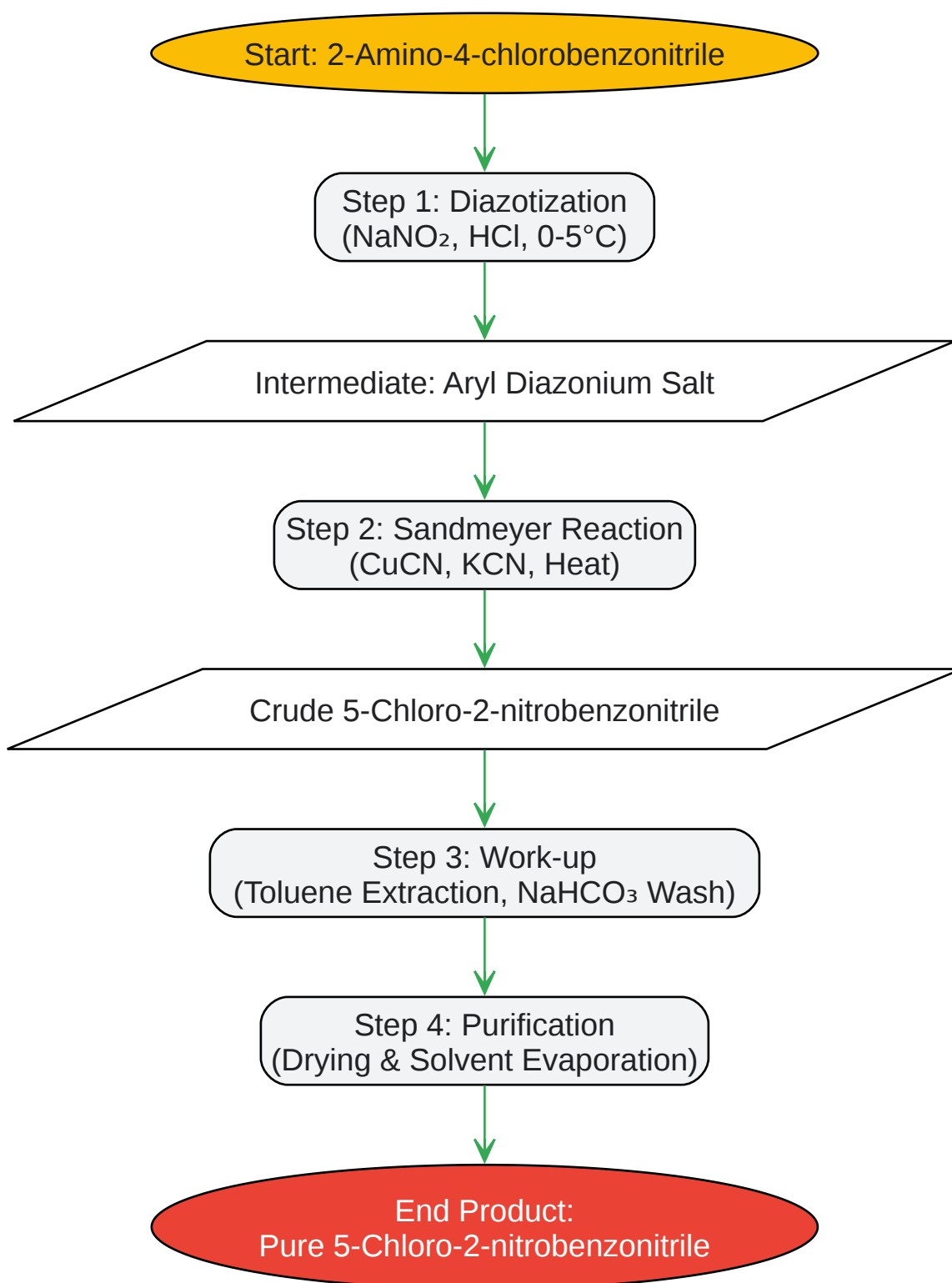
This protocol describes the synthesis of **5-Chloro-2-nitrobenzonitrile** from 2-amino-4-chlorobenzonitrile. The Sandmeyer reaction is a versatile method for converting aromatic amines into various functional groups via a diazonium salt intermediate.^{[2][3][4][6][7]}

Materials:

- 2-Amino-4-chlorobenzonitrile
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl), concentrated
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Deionized water
- Ice
- Toluene
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4)

- Magnetic stirrer, ice bath, round-bottom flasks, separatory funnel, rotary evaporator

Protocol Workflow:



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Caption: Workflow for the synthesis of **5-Chloro-2-nitrobenzonitrile**.

Detailed Procedure:

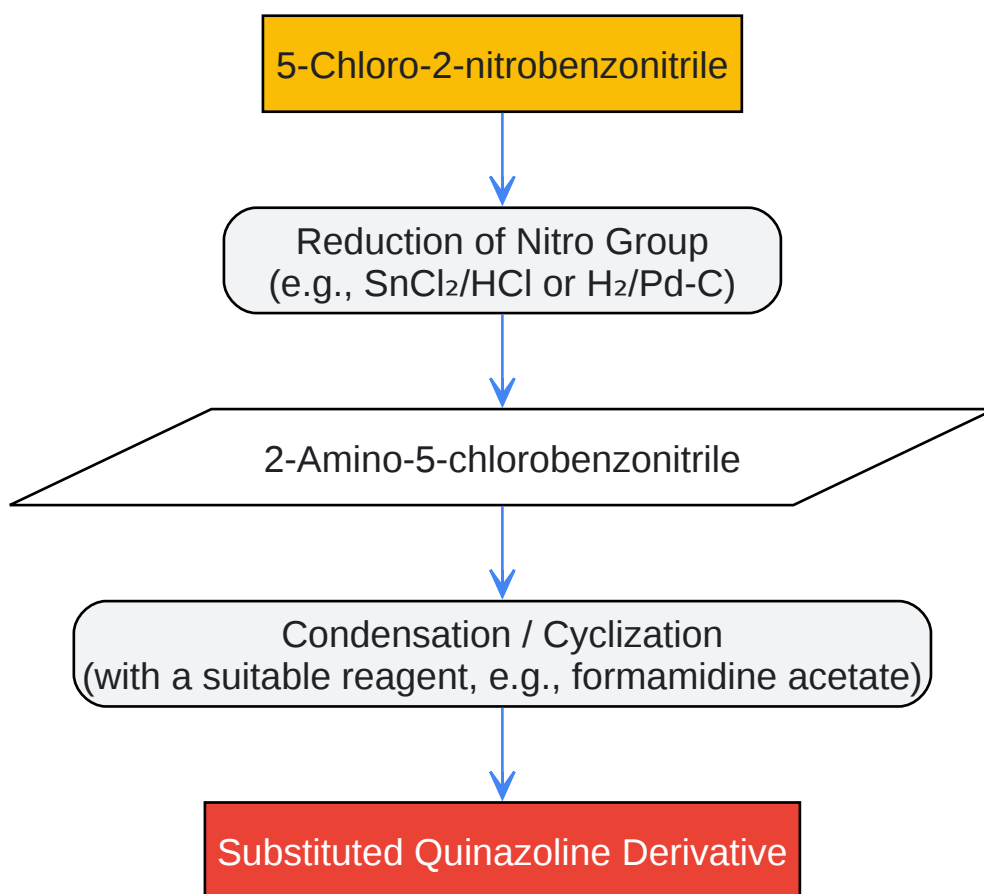
- Diazotization:
 - In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of 2-amino-4-chlorobenzonitrile in 50 mL of 3M HCl.
 - Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of 7.6 g (0.11 mol) of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
 - Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction (Cyanation):
 - In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide and 9.8 g (0.15 mol) of potassium cyanide in 100 mL of water.
 - Heat this solution to 60-70 °C.
 - Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.
 - After the addition is complete, heat the reaction mixture at 80-90 °C for 30 minutes.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of toluene.

- Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of deionized water.
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
 - The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **5-Chloro-2-nitrobenzonitrile**.

Use in Quinazoline Synthesis

5-Chloro-2-nitrobenzonitrile is a documented precursor for the synthesis of various quinazoline derivatives, which are of interest in drug discovery.^{[1][8]} The following is a representative protocol for a condensation reaction.

Reaction Pathway:



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Caption: Reaction pathway for quinazoline synthesis.

Detailed Procedure (Example):

- Reduction of the Nitro Group:
 - To a solution of 18.2 g (0.1 mol) of **5-Chloro-2-nitrobenzonitrile** in 200 mL of ethanol, add 56.5 g (0.25 mol) of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$).
 - Heat the mixture to reflux and slowly add 50 mL of concentrated HCl.
 - Maintain reflux for 2-3 hours until the reaction is complete (monitor by TLC).
 - Cool the reaction mixture and neutralize by carefully adding a concentrated NaOH solution until the pH is basic.

- Extract the product, 2-amino-5-chlorobenzonitrile, with ethyl acetate. Dry the organic phase and remove the solvent.
- Condensation and Cyclization:
 - Mix the crude 2-amino-5-chlorobenzonitrile (0.1 mol) with an equimolar amount of a suitable cyclizing agent (e.g., formamidine acetate) in a solvent like 2-methoxyethanol.
 - Heat the mixture to reflux for 4-6 hours.
 - Upon completion, cool the mixture to allow the product to crystallize.
 - Filter the solid, wash with a cold solvent, and dry to obtain the corresponding 6-chloroquinazoline derivative.

Safety and Handling

5-Chloro-2-nitrobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.

- Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory system).[8]
- Signal Word: Warning[8]
- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]
- Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. Use a dust mask (e.g., N95) when handling the solid powder.[8]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

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